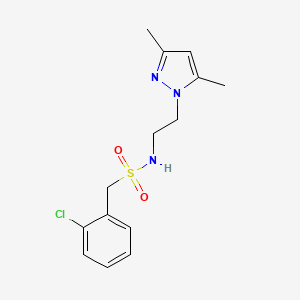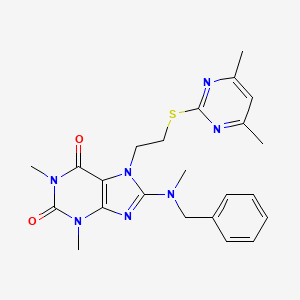
Ethyl 2-hydroxy-3-methyl-4-(methylsulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-hydroxy-3-methyl-4-(methylsulfonyl)benzoate, also known as Methylsulfonylmethane (MSM), is a naturally occurring organosulfur compound. It is found in various plants and animals and is commonly used as a dietary supplement. MSM has gained popularity in recent years due to its potential health benefits. In Synthesis Method: MSM can be synthesized in the laboratory by reacting dimethyl sulfoxide (DMSO) with hydrogen peroxide and a base. The reaction produces MSM and water. The purity of MSM can be increased by recrystallization. Scientific Research Application: MSM has been extensively studied for its therapeutic potential. It has been shown to have anti-inflammatory, antioxidant, and analgesic properties. MSM has been used to treat various conditions such as arthritis, allergies, and skin disorders. It has also been studied for its potential use in cancer treatment. Mechanism of Action: The exact mechanism of action of MSM is not fully understood. It is believed to work by reducing inflammation and oxidative stress. MSM may also have an effect on the immune system by modulating cytokine production. Biochemical and Physiological Effects: MSM has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. MSM may also have an effect on oxidative stress by increasing the production of glutathione, a potent antioxidant. Additionally, MSM has been shown to have an analgesic effect by reducing pain perception. Advantages and Limitations for Lab Experiments: MSM is a relatively safe compound with low toxicity. It is readily available and can be easily synthesized in the laboratory. However, MSM is unstable in the presence of moisture and can degrade over time. It is also sensitive to high temperatures and can decompose when exposed to heat. Future Directions: There are several future directions for MSM research. One area of interest is its potential use in cancer treatment. MSM has been shown to have anticancer properties and may be useful as an adjuvant therapy. Another area of interest is its use in sports medicine. MSM has been shown to have an analgesic effect and may be useful in treating sports-related injuries. Additionally, further research is needed to fully understand the mechanism of action of MSM and its potential therapeutic applications. In conclusion, MSM is a naturally occurring organosulfur compound with potential health benefits. It has anti-inflammatory, antioxidant, and analgesic properties and has been studied for its potential use in treating various conditions. MSM is readily available and can be easily synthesized in the laboratory. Future research is needed to fully understand the mechanism of action of MSM and its potential therapeutic applications.
Safety and Hazards
properties
IUPAC Name |
ethyl 2-hydroxy-3-methyl-4-methylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5S/c1-4-16-11(13)8-5-6-9(17(3,14)15)7(2)10(8)12/h5-6,12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYHPVKGLKNXEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)S(=O)(=O)C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-hydroxy-3-methyl-4-(methylsulfonyl)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2912398.png)
![2-[4-(2-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2912399.png)


![N-(2-chloropyridin-3-yl)thiazolo[5,4-b]pyridin-2-amine](/img/structure/B2912406.png)
![4-[(Cycloheptylamino)methyl]-2,6-dimethoxyphenol hydrobromide](/img/no-structure.png)
![N-(4-methoxyphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2912409.png)
![2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-quinoxalin-6-ylpropanamide](/img/structure/B2912410.png)

![8-(3-((3-methoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2912413.png)



![1-{4-[({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]phenyl}pyrrolidin-2-one](/img/structure/B2912419.png)